(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is a compound that features a thiophene ring substituted with amino and propanoic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.
Scientific Research Applications
(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
CUQAJVITOFFMQS-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CC(=O)O)N |
Origin of Product |
United States |
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